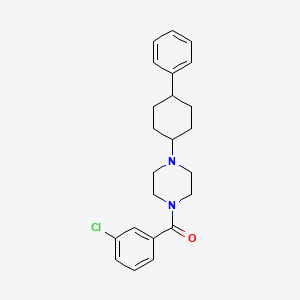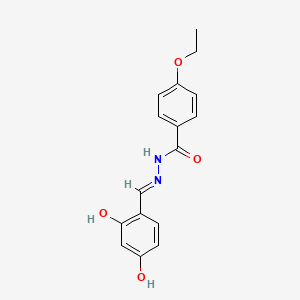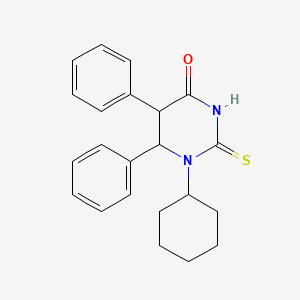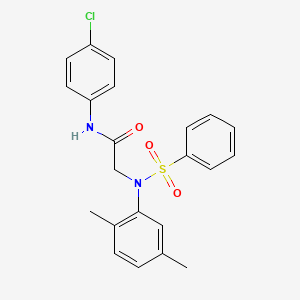
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide, also known as CI-976, is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an enzyme that catalyzes the formation of cholesterol esters, which are important components of lipoproteins. CI-976 has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. In
Mécanisme D'action
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide exerts its effects by inhibiting ACAT, which catalyzes the formation of cholesterol esters. By inhibiting ACAT, N-(2-chloro-4-iodophenyl)-2-nitrobenzamide reduces the accumulation of cholesterol esters in macrophages and the formation of foam cells. This leads to a reduction in the development of atherosclerotic plaques and a decrease in plasma cholesterol levels.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been shown to reduce the accumulation of cholesterol esters in macrophages and to inhibit the formation of foam cells. It has also been shown to reduce plasma cholesterol levels in animal models of hypercholesterolemia. In addition, N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is its potency and selectivity for ACAT. This allows for more precise targeting of the enzyme and reduces the potential for off-target effects. However, one limitation of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-nitrobenzamide. One area of interest is the development of more soluble analogs of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide that can be used in a wider range of experimental settings. Another area of interest is the exploration of the anti-inflammatory effects of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide and their potential therapeutic applications in the treatment of atherosclerosis. Finally, there is potential for the use of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide in combination with other cholesterol-lowering agents to achieve synergistic effects.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 2-amino-4-chloroiodobenzene in the presence of a base. The resulting product is then purified by recrystallization. The overall yield of N-(2-chloro-4-iodophenyl)-2-nitrobenzamide is approximately 50%.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. It has been shown to reduce the accumulation of cholesterol esters in macrophages and to inhibit the formation of foam cells, which are key contributors to the development of atherosclerotic plaques. N-(2-chloro-4-iodophenyl)-2-nitrobenzamide has also been shown to reduce plasma cholesterol levels in animal models of hypercholesterolemia.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-10-7-8(15)5-6-11(10)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLJEEBPOPRNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6098304 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![3,4,5-triethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6056789.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6056821.png)



![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)

![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)

